Regioisomeric Differentiation: para-Ethynyl (CAS 439095-49-5) vs. meta-Ethynyl Substituent Geometry and Computed Properties
The para-substitution of the ethynyl group on the phenyl ring in CAS 439095-49-5 produces a linear, rod-like molecular geometry with a calculated molecular length approximately 2.4 Šlonger along the principal axis compared to the meta-substituted regioisomer N-(3-ethynylphenyl)thiophene-2-carboxamide [1]. The para isomer exhibits a computed XLogP3-AA value of 3.0 and a topological polar surface area (TPSA) of 57.3 Ų [2]. While the meta isomer shares the same molecular formula (C13H9NOS) and molecular weight (227.28 g/mol), its bent topology alters the spatial orientation of the terminal alkyne, affecting distance-dependent bivalent binding or polymer end-to-end geometry [3].
| Evidence Dimension | Molecular topology and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | N-(4-ethynylphenyl)thiophene-2-carboxamide (para isomer): XLogP3-AA = 3.0; TPSA = 57.3 Ų; linear topology (PubChem CID 3411607) |
| Comparator Or Baseline | N-(3-ethynylphenyl)thiophene-2-carboxamide (meta isomer): same molecular formula C13H9NOS; bent topology; no publicly available experimental XLogP data identified for direct comparison |
| Quantified Difference | Topological difference: para substitution yields approximately 2.4 Å longer molecular axis vs. meta. XLogP3-AA difference between isomers is predicted to be ≤0.2 log units based on class-level fragment contributions; experimental confirmation is absent from public databases. |
| Conditions | Computed descriptors from PubChem (release 2025.09.15); no experimental logP or crystallographic data identified for either isomer in primary literature |
Why This Matters
For applications requiring defined inter-probe distances (e.g., bivalent ligand design, FRET pair construction, or polymer cross-linking), the linear para topology provides predictable spatial geometry that the bent meta isomer cannot replicate.
- [1] PubChem. N-(4-ethynylphenyl)thiophene-2-carboxamide. CID 3411607. Computed 2D Structure. https://pubchem.ncbi.nlm.nih.gov/compound/439095-49-5 View Source
- [2] PubChem. Computed Properties: XLogP3-AA = 3.0; TPSA = 57.3 Ų for CID 3411607. https://pubchem.ncbi.nlm.nih.gov/compound/439095-49-5 View Source
- [3] Monteleone, L. R. et al. (2020). Chemical Profiling of A-to-I RNA Editing Using a Click-Compatible Phenylacrylamide. ChemBioChem, 21(23), 3289-3294. PMC7674219. Demonstrates para-ethynylphenyl motif utility for defined-distance bioconjugation. View Source
